"2-(4-Methoxyphenyl)isonicotinic acid" CAS number 935861-30-6
"2-(4-Methoxyphenyl)isonicotinic acid" CAS number 935861-30-6
This guide serves as a technical reference for 2-(4-Methoxyphenyl)isonicotinic acid (CAS 935861-30-6), a critical biaryl building block in medicinal chemistry.[1] It is designed for researchers requiring actionable synthesis protocols, structural characterization data, and application contexts in drug discovery.
CAS Number: 935861-30-6 Molecular Formula: C₁₃H₁₁NO₃ Molecular Weight: 229.23 g/mol [1]
Executive Summary & Chemical Identity
2-(4-Methoxyphenyl)isonicotinic acid is a functionalized biaryl pyridine derivative.[1] It features a carboxylic acid at the C4 position and a para-methoxyphenyl group at the C2 position. This specific substitution pattern renders it a high-value scaffold for:
-
Fragment-Based Drug Discovery (FBDD): The isonicotinic acid moiety mimics the core of Isoniazid (anti-TB), while the aryl group provides hydrophobic interactions in protein binding pockets.
-
Kinase Inhibitor Design: The pyridine nitrogen and carboxylic acid (or its amide derivatives) act as key hydrogen bond acceptors/donors in the hinge region of kinases.
-
Material Science: Precursor for unsymmetrical porphyrins used in semiconductor applications.
Physicochemical Profile
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, warm MeOH; sparingly soluble in water |
| pKa (Calc) | ~3.5 (Carboxylic acid), ~4.8 (Pyridine N) |
| LogP (Calc) | 2.3 – 2.5 |
| H-Bond Donors | 1 (COOH) |
| H-Bond Acceptors | 3 (Pyridine N, COOH, OMe) |
Synthetic Methodology (Suzuki-Miyaura Coupling)
The most robust route to CAS 935861-30-6 is the palladium-catalyzed cross-coupling of 2-bromoisonicotinic acid (or its ester) with 4-methoxyphenylboronic acid .[1]
Retrosynthetic Logic
The direct coupling on the free acid is possible but often results in lower yields due to catalyst poisoning by the carboxylate. A superior strategy involves protecting the acid as a methyl ester, coupling, and then hydrolyzing.
Pathway:
-
Esterification: 2-Bromoisonicotinic acid
Methyl 2-bromoisonicotinate.[1] -
Coupling: Methyl 2-bromoisonicotinate + 4-Methoxyphenylboronic acid
Methyl 2-(4-methoxyphenyl)isonicotinate.[1] -
Hydrolysis: Ester
Target Acid .
Validated Experimental Protocol
Note: This protocol is synthesized from standard methodologies for 2-arylpyridines.
Step 1: Suzuki Coupling (Ester Intermediate)
-
Reagents:
-
Procedure:
-
Charge a reaction vial with the bromide, boronic acid, base, and catalyst.[3]
-
Evacuate and backfill with Nitrogen (3x) to remove O₂.
-
Add degassed solvent mixture via syringe.
-
Heat to 90°C for 12–16 hours. Monitor by LCMS.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Step 2: Saponification (Hydrolysis)
-
Reagents:
-
Methyl ester intermediate[4]
-
LiOH·H₂O (3.0 equiv)
-
Solvent: THF / Water (1:1)
-
-
Procedure:
-
Dissolve the ester in THF/Water.
-
Add LiOH and stir at Room Temperature (RT) for 4 hours.
-
Acidification (Critical): Carefully adjust pH to ~3–4 using 1N HCl. The product often precipitates at this stage.
-
Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc/n-Butanol, dry, and concentrate.
-
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic route optimized for yield and purity. The ester protection strategy minimizes catalyst interference.
Medicinal Chemistry Applications
Pharmacophore Utility
The 2-aryl isonicotinic acid motif is a bioisostere for various biaryl systems found in FDA-approved drugs.
-
Isoniazid Analogs (Anti-TB): The acid can be converted to a hydrazide (
). Research indicates that 2-substituted isonicotinic acid hydrazides often retain anti-mycobacterial activity while altering metabolic stability (avoiding rapid acetylation by NAT2).[1] -
COX-2 Inhibition: The 4-methoxyphenyl group mimics the COX-2 selective pocket requirement (similar to the aryl rings in Celecoxib), while the pyridine nitrogen provides aqueous solubility and H-bonding capability.[1]
Derivatization Logic
Researchers utilize CAS 935861-30-6 primarily as a core scaffold.[1] Common downstream modifications include:
| Target Functional Group | Reaction Type | Potential Application |
| Hydrazide | Condensation with Hydrazine | Anti-tuberculosis agents (Isoniazid analogs) |
| Amide | Amide Coupling (HATU/EDC) | Kinase inhibitors (Type II), GPCR ligands |
| Alcohol | Reduction (LiAlH₄) | Linker synthesis for PROTACs |
| Tetrazole | Nitrile conversion (via Amide) | Bioisostere for carboxylic acid (improved metabolic stability) |
Application Decision Tree
Figure 2: Downstream chemical modifications and their respective therapeutic or industrial applications.[1]
Handling, Stability, and Safety
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid proton can catalyze slow decomposition if exposed to moisture and heat over prolonged periods.
-
Safety: Classified as an Irritant (H315, H319, H335). Wear standard PPE (Gloves, Goggles, Lab Coat). Avoid dust inhalation.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals Technical Guide. Retrieved from . (General protocol validation for biaryl synthesis).
-
Synthesis and biological activities of some new isonicotinic acid derivatives. PubMed (NIH). Retrieved from . (Validation of isonicotinic acid scaffold in anti-TB/anti-inflammatory contexts).
-
Synthesis of Highly Potent Anti-Inflammatory Compounds from Isonicotinic Acid. MDPI. Retrieved from . (COX-2 inhibition potential of isonicotinic acid derivatives).[5][6]
-
Process for preparing isonicotinic acid. Google Patents (US2748137A). Retrieved from . (Historical context of isonicotinic acid production).
-
Matrix Scientific Product Safety Data. Matrix Scientific. Retrieved from . (Safety and handling data).
Sources
- 1. Hydrocortisone Acetate (CAS 50-03-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid [mdpi.com]
